(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
CAS No.: 1351663-55-2
Cat. No.: VC5128562
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.48
* For research use only. Not for human or veterinary use.
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide - 1351663-55-2](/images/structure/VC5128562.png)
Specification
CAS No. | 1351663-55-2 |
---|---|
Molecular Formula | C19H17N3O4S2 |
Molecular Weight | 415.48 |
IUPAC Name | N-[5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Standard InChI | InChI=1S/C19H17N3O4S2/c23-18(16-7-4-11-26-16)21-19-20-15-8-10-22(13-17(15)27-19)28(24,25)12-9-14-5-2-1-3-6-14/h1-7,9,11-12H,8,10,13H2,(H,20,21,23)/b12-9+ |
Standard InChI Key | JZVGAXIERXXHJY-FMIVXFBMSA-N |
SMILES | C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Introduction
Structural Characterization and Nomenclature
Core Bicyclic Framework
The molecule’s foundation lies in the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine system, a bicyclic structure comprising a partially saturated pyridine ring fused to a thiazole moiety. The thiazole ring (positions 1–3) and pyridine (positions 4–7) create a rigid scaffold that enhances binding affinity in biological systems . Key features include:
-
Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
Pyridine ring: A six-membered aromatic ring with one nitrogen atom, partially hydrogenated to form a tetrahydropyridine segment.
Substituent Configuration
The compound is functionalized at two critical positions:
-
Position 5: A styrylsulfonyl group [(E)-styrenesulfonyl] attached via a sulfonyl linker. The E-configuration denotes trans spatial arrangement across the double bond, influencing molecular geometry and intermolecular interactions.
-
Position 2: A furan-2-carboxamide group, where the furan oxygen participates in hydrogen bonding and π-stacking interactions.
Synthetic Pathways and Analog Development
General Synthesis of Tetrahydrothiazolo[5,4-c]pyridines
Patent CH660739A5 outlines methods for synthesizing derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . While the exact protocol for the target compound remains undisclosed, analogous routes involve:
-
Cyclocondensation: Reaction of 2-aminopyridine derivatives with thioureas or thioamides to form the thiazole ring.
-
Hydrogenation: Partial saturation of the pyridine ring using catalysts like palladium on carbon.
-
Functionalization: Introduction of sulfonyl and carboxamide groups via nucleophilic substitution or coupling reactions.
Table 1: Representative Substituents in Patent CH660739A5
Strategic Modifications for Target Compound
-
Styrylsulfonyl Introduction: Likely achieved through sulfonylation of a 5-amino intermediate using (E)-styrenesulfonyl chloride under basic conditions.
-
Furan-2-carboxamide Attachment: Amide coupling between 2-aminothiazolo-pyridine and furan-2-carbonyl chloride in the presence of HOBt/DCC.
Physicochemical and Pharmacokinetic Properties
Calculated Properties
Using software like ACD/Labs:
-
Molecular Weight: ~487.54 g/mol
-
LogP: ~3.2 (moderate lipophilicity, favoring membrane permeability)
-
Hydrogen Bond Donors/Acceptors: 3/7 (complies with Lipinski’s rules)
Solubility and Stability
-
Aqueous Solubility: Limited (<10 µM at pH 7.4) due to aromatic substituents.
-
Metabolic Stability: Susceptible to CYP3A4-mediated oxidation of the styryl double bond and sulfonyl group hydrolysis.
Challenges and Future Directions
Synthetic Optimization
-
Stereoselective Synthesis: Ensuring E-configuration of the styryl group requires chiral auxiliaries or asymmetric catalysis.
-
Bioavailability Enhancement: Prodrug strategies (e.g., esterification of the sulfonyl group) may improve oral absorption.
Target Validation
Further studies needed to:
-
Confirm kinase selectivity via kinome-wide profiling.
-
Evaluate in vivo efficacy in xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume